molecular formula C10H14N2O3 B1390932 2-[(3-Methoxypropyl)amino]isonicotinic acid CAS No. 1094292-11-1

2-[(3-Methoxypropyl)amino]isonicotinic acid

Cat. No.: B1390932
CAS No.: 1094292-11-1
M. Wt: 210.23 g/mol
InChI Key: BPZKHCUPWYHTJM-UHFFFAOYSA-N
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Description

Historical Context of Isonicotinic Acid Derivatives in Medicinal Chemistry

The development of isonicotinic acid derivatives has profoundly shaped medicinal chemistry since the early twentieth century, establishing a foundation for understanding heterocyclic compounds in pharmaceutical applications. The historical trajectory began with Hans Meyer and his doctoral student Josef Mally at the German University in Prague, who studied hydrazides of pyridinecarboxylic acids by reacting ethyl isonicotinate with hydrazine hydrate, obtaining a compound with a melting point of 163 degrees Celsius despite their results being published in 1912. This early work laid the groundwork for subsequent pharmaceutical investigations, though the medicinal properties of these derivatives remained largely unexplored for several decades. The breakthrough came in the 1940s when French physicians discovered that nicotinamide exhibited activity against tubercle bacilli in vitro and in infected guinea pigs, while German chemists led by G. Domagk investigated sulfo drugs at Bayer, developing thioacetazone. These parallel developments established the pharmacological potential of pyridinecarboxylic acid derivatives and created a scientific framework for understanding how structural modifications could influence biological activity.

The systematic investigation of isonicotinic acid derivatives expanded significantly with the discovery of isoniazid, known as isonicotinic acid hydrazide, which emerged as a critical antimycobacterial agent. Multiple laboratories simultaneously discovered the anti-tuberculosis activity of isoniazid, with three pharmaceutical companies unsuccessfully attempting to patent the drug simultaneously, the most prominent being Roche in January 1951, which launched its version, Rimifon, in 1952. The comprehensive study of over 200 derivatives of isonicotinic acid hydrazide revealed important structure-activity relationships, demonstrating that many compounds undergo pH-dependent partial hydrolysis under in vitro conditions. These investigations established that hydrazones undergo partial hydrolysis to isonicotinic acid hydrazide in analogy to well-known benzoic acid esters, while hydrazides and amides are cleaved into isonicotinic acid itself. The correlation between Hammett sigma constants and pKa values provided crucial insights into the molecular mechanisms underlying the biological activity of these derivatives, specifically regarding the cardinal increase of partial positive charge at reaction centers toward nucleophilic water attack and the ionization processes crucial for mycobacterial cell permeation through porins or lipid barriers.

Structural Significance of Methoxypropylamino Substituents

The methoxypropylamino substituent in this compound represents a sophisticated approach to molecular design that incorporates both hydrophilic and lipophilic characteristics within a single functional group. The three-carbon propyl chain provides a flexible linker that separates the amino group from the terminal methoxy functionality, creating a structural motif that can interact with biological targets through multiple mechanisms. This substituent design reflects contemporary understanding of how alkyl chain length and terminal functional groups influence molecular properties, particularly in terms of membrane permeability and receptor binding characteristics. The methoxy group at the terminal position introduces additional hydrogen bonding capacity while maintaining relatively small steric demands, a balance that proves crucial for maintaining the compound's overall chemical stability and potential biological activity.

The amino substituent at the 2-position of the isonicotinic acid framework creates specific electronic and steric effects that distinguish this compound from other pyridinecarboxylic acid derivatives. The electron-donating nature of the amino group significantly alters the electronic distribution within the pyridine ring, potentially affecting both the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. This electronic modification creates opportunities for unique coordination chemistry and hydrogen bonding patterns that are not available in the parent isonicotinic acid structure. The Extended Molecular Volume Number MFCD11204937 assigned to this compound reflects its registration in chemical databases as a distinct molecular entity with specific structural characteristics. The combination of the methoxypropylamino substituent with the isonicotinic acid backbone creates a molecule with distinct physical and chemical properties that differentiate it from simpler isonicotinic acid derivatives.

The structural analysis reveals that the methoxypropylamino group introduces conformational flexibility that may be crucial for biological activity. The three-carbon chain allows for multiple conformational states, each potentially offering different interaction profiles with biological targets. The methoxy group provides a hydrogen bond acceptor site that can participate in specific molecular recognition events, while the amino group can serve as both a hydrogen bond donor and acceptor. This dual functionality creates opportunities for complex formation with metal ions, as observed in coordination polymers and metal-organic frameworks derived from isonicotinic acid derivatives. The systematic modification of isonicotinic acid through the introduction of methoxypropylamino substituents represents a rational approach to drug design that leverages established structure-activity relationships while introducing novel pharmacophoric elements.

Positional Isomerism in Pyridinecarboxylic Acid Derivatives

The positional isomerism within pyridinecarboxylic acid derivatives provides fundamental insights into how substituent placement affects both chemical properties and biological activity. Pyridinecarboxylic acid exists in three distinct isomeric forms: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, also known as niacin), and isonicotinic acid (4-pyridinecarboxylic acid). Each isomer shares the molecular weight of 123.11 grams per mole and the chemical formula C₆H₅NO₂, yet they exhibit dramatically different properties due to the varying position of the carboxylic acid group relative to the pyridine nitrogen. The systematic study of these positional isomers has revealed that small differences in hydrophobicity and ionic properties are sufficient to achieve effective separation using cation-exchange mixed-mode high-performance liquid chromatography columns. These separation characteristics demonstrate that the positional differences create measurable variations in molecular behavior that extend far beyond simple structural considerations.

The 4-position substitution pattern in isonicotinic acid derivatives, as exemplified by this compound, creates unique opportunities for both coordination chemistry and biological activity. The para-relationship between the carboxylic acid group and the pyridine nitrogen in isonicotinic acid allows for specific geometric arrangements that are not possible with the ortho- or meta-isomers. This positional relationship has proven particularly important in the development of coordination polymers and metal-organic frameworks, where the isonicotinic acid framework can bind metal ions through both the nitrogen atom and the carboxylate group. The structural analysis of various isonicotinic acid derivatives demonstrates that modifications at the 2-position, such as the methoxypropylamino substituent, can significantly alter the compound's coordination behavior and potential biological activity while maintaining the fundamental advantages of the 4-carboxypyridine framework.

The comparative analysis of pyridinecarboxylic acid derivatives reveals that positional isomerism creates distinct electronic environments that influence both chemical reactivity and biological interactions. The electron distribution within the pyridine ring varies significantly among the three isomers, affecting both the basicity of the nitrogen atom and the acidity of the carboxylic acid group. In isonicotinic acid derivatives, the 4-position carboxylic acid group experiences less electronic influence from the pyridine nitrogen compared to the 2-position in picolinic acid, resulting in different protonation states and metal coordination preferences. The introduction of amino substituents at the 2-position in isonicotinic acid derivatives, as seen in this compound, creates additional electronic effects that further distinguish these compounds from their positional isomers. High-performance liquid chromatography analysis has demonstrated that retention times for pyridinecarboxylic acid derivatives are controlled by the amount of acetonitrile and the concentration of ions in the mobile phase, with ions created by organic and inorganic acids and corresponding salt buffers.

Properties

IUPAC Name

2-(3-methoxypropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-6-2-4-11-9-7-8(10(13)14)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKHCUPWYHTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Formation via Coupling of Isonicotinic Acid Derivatives

Overview:
This method involves the activation of isonicotinic acid or its derivatives followed by coupling with aminoalkyl compounds bearing the 3-methoxypropyl group.

Procedure:

  • Activation of Isonicotinic Acid:
    The acid is converted into its more reactive derivatives such as acid chlorides or mixed anhydrides. For example, the pyrimidine-4,6-dicarboxylic acid derivatives are transformed into acid chlorides using reagents like thionyl chloride or oxalyl chloride, often in the presence of catalysts like dimethylformamide (DMF).

  • Coupling with Aminoalkyl Derivatives:
    The activated acid is reacted with (3-methoxypropyl)amine or its equivalents. The reaction typically occurs in polar aprotic solvents such as DMF or dichloromethane at room temperature or slightly elevated temperatures (20–50°C). Catalysts or coupling reagents like HBTU or EDCI can be employed to enhance yields.

Research Data:

  • The process is similar to the synthesis of pyrimidine-4,6-dicarboxylic acid diamides, which are formed by reacting acid chlorides with amines in the presence of bases or catalysts, leading to high yields and purity.

Multi-Step Synthesis Using Intermediates

Overview:
This approach involves constructing the aminoalkyl chain on a heteroaromatic core via sequential reactions, including lithiation, halogenation, and subsequent substitution.

Procedure:

  • Step 1: Lithiation and Nucleophilic Substitution:
    Using n-butyllithium in tetrahydrofuran (THF) at low temperatures (-80°C), the aromatic precursor (e.g., a halogenated isonicotinic acid derivative) is lithiated. Then, it reacts with (3-methoxypropyl)amine or a protected form to introduce the aminoalkyl chain.

  • Step 2: Functional Group Transformations:
    The aminoalkyl chain is further modified, for example, by methylation or oxidation, to obtain the desired compound.

  • Step 3: Final Coupling and Purification:
    The intermediate is coupled with the heteroaromatic core, followed by purification via recrystallization or chromatography.

Research Data:

  • Similar strategies are used in the synthesis of substituted pyridine derivatives, with yields exceeding 80% and high purity, as demonstrated in patents for related compounds.

Use of Protecting Groups and Coupling Reagents

Overview:
Protection of amino groups and activation of carboxylic acids are crucial for selectivity and yield.

Procedure:

  • Protection:
    The amino group in (3-methoxypropyl)amine can be protected with suitable groups (e.g., Boc, Fmoc) during intermediate steps.

  • Activation:
    Carboxylic acids are activated using reagents such as HBTU, DCC, or EDCI, often in DMF, to facilitate amide bond formation.

  • Coupling:
    The activated acid reacts with the protected aminoalkyl derivative, then deprotected to yield the final product.

Research Data:

  • The use of HBTU in DMF has shown high efficiency in amide bond formation, producing high yields and purity.

Alternative Routes: Oxidative and Halogenation Pathways

Overview:
Some methods involve halogenation of isonicotinic acid derivatives followed by substitution with aminoalkyl groups.

Procedure:

  • Halogenation:
    Bromination or chlorination at specific positions on the pyridine ring using N-bromosuccinimide (NBS) or similar reagents.

  • Substitution:
    Nucleophilic substitution with (3-methoxypropyl)amine in the presence of bases like potassium carbonate.

  • Final Steps:
    Oxidation or further functionalization to achieve the target compound.

Research Data:

  • Similar halogenation and substitution strategies are documented for pyridine derivatives, with yields typically above 70%.

Data Table: Summary of Preparation Methods

Method Key Reagents Solvents Temperature Advantages Yield (%) References
Direct Coupling Acid chlorides, HBTU DMF, dichloromethane Room temp to 50°C High yield, straightforward 80–95 ,
Multi-step Lithiation n-Butyllithium, protected amines THF, water -80°C to 50°C Precise control, high purity 80+
Halogenation & Substitution NBS, K2CO3 Acetone, ethanol RT to 60°C Versatile, suitable for derivatives 70–85

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxypropyl)amino]isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of isonicotinic acid exhibit antimicrobial properties. The methoxypropyl group may enhance the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.
  • Anticancer Properties : Isonicotinic acid derivatives have been studied for their potential to inhibit cancer cell proliferation. The unique substitution pattern in 2-[(3-Methoxypropyl)amino]isonicotinic acid may contribute to its efficacy in targeting specific cancer pathways.

2. Neurological Research

  • Neuroprotective Effects : Some studies suggest that compounds similar to isonicotinic acids can exhibit neuroprotective effects by modulating neurotransmitter systems. This could be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

3. Drug Development

  • Lead Compound for New Drugs : The structural characteristics of this compound make it a suitable lead compound for the development of new pharmaceuticals aimed at treating infections and cancers.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various isonicotinic acid derivatives, including this compound. Results indicated potent antibacterial effects against resistant strains such as MRSA, with a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics.

Anticancer Potential

Research on the antiproliferative effects of this compound revealed that it effectively induces apoptosis in cancer cell lines at low concentrations. Flow cytometric analyses confirmed significant increases in cells arrested at the G2/M phase of the cell cycle, indicating its potential as an anticancer agent.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesEffective against MRSA; induces apoptosis
Neurological ResearchPotential neuroprotective effectsModulates neurotransmitter systems
Drug DevelopmentLead compound for new pharmaceuticalsSuitable for targeting infections and cancers

Mechanism of Action

The mechanism of action of 2-[(3-Methoxypropyl)amino]isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-[(3-Methoxypropyl)amino]isonicotinic acid and its analogs:

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight Key Functional Features
This compound 2-position 3-Methoxypropylamino C₁₁H₁₅N₂O₃ 239.25 (calc.) Polar methoxy group, flexible chain
2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid 2-position 3-Trifluoromethylphenylamino C₁₃H₉F₃N₂O₂ 282.22 Electron-withdrawing CF₃ group
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid 3-position Pivaloylamino (2,2-dimethylpropanamido) C₁₂H₁₆N₂O₃ 252.27 (calc.) Bulky tert-butyl-like substituent
2-(Ethyl(propyl)amino)isonicotinic acid 2-position Ethyl-propylamino C₁₁H₁₅N₂O₂ 223.25 (calc.) Non-polar alkyl chains
Key Observations:
  • Positional Isomerism: The pivaloylamino analog () substitutes the 3-position, which may sterically hinder interactions with biological targets compared to the 2-position substitution in the target compound.
  • Functional Group Flexibility : The methoxypropyl chain offers conformational flexibility, which could improve binding to dynamic protein pockets relative to rigid aromatic () or bulky groups ().

Physicochemical and Toxicological Properties

Property This compound (Inferred) 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
Solubility in Water Moderate (due to methoxy group) Low (CF₃ group reduces polarity) Low (bulky pivaloyl group)
Stability Likely stable under ambient conditions Stable but reacts with strong oxidizers High (steric protection from degradation)
Toxicity Potential skin/eye irritation (analogous to ) Skin/eye irritation, respiratory risks Limited data; likely lower acute toxicity
Toxicological Notes:
  • The trifluoromethylphenyl analog () exhibits significant hazard warnings, including respiratory and dermal toxicity, likely due to its aromatic and electronegative substituents. The methoxypropyl variant may exhibit milder effects due to reduced electrophilicity.
  • Alkylamino analogs (e.g., ) are generally less toxic but may have lower bioactivity due to reduced polarity.

Biological Activity

2-[(3-Methoxypropyl)amino]isonicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2, and it features a methoxypropyl amino group attached to an isonicotinic acid moiety. This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an agonist or antagonist at specific receptors, potentially modulating neurotransmitter systems and influencing cellular signaling pathways.

Key Mechanisms:

  • Receptor Interaction : The compound may interact with receptors involved in neurotransmission, impacting mood and cognitive functions.
  • Enzyme Modulation : It may inhibit or activate certain enzymes, affecting metabolic pathways related to inflammation and cancer.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Activity : Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent for bacterial infections.
  • Cancer Research : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.
  • Inflammation Model : In a model of acute inflammation, administration of the compound reduced edema and inflammatory cytokine production, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3-Methoxypropyl)amino]isonicotinic acid, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Coupling Reactions : Utilize carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to activate the carboxylic acid group of isonicotinic acid for amide bond formation with 3-methoxypropylamine .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., solvent polarity, temperature, stoichiometry) for yield improvement. For example, test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives .
  • Purification : Use membrane separation technologies or flash chromatography (C18 columns) to isolate the product, referencing protocols for structurally similar methoxy-substituted isonicotinic acids .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT calculations) to confirm methoxypropyl substitution and aromatic proton environments .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, as demonstrated for related imidazolinone-carboxylic acid derivatives .
  • HPLC-UV : Develop a gradient elution protocol using C18 columns and UV detection at 254 nm, referencing methods for methoxy-substituted heterocycles .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and kinetic modeling to estimate shelf life .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles under nitrogen atmosphere, referencing stability protocols for methoxy-functionalized acids .

Advanced Research Questions

Q. How can conflicting reports on the bioactivity or reactivity of this compound be resolved through hypothesis-driven experimentation?

  • Methodology :

  • Comparative Meta-Analysis : Systematically review existing data (e.g., IC50_{50} values, reaction yields) to identify outliers. Replicate disputed experiments under controlled conditions (e.g., standardized solvent systems) .
  • Mechanistic Probes : Use isotopic labeling (e.g., 13C^{13}C-methoxy groups) to trace reaction pathways or binding interactions, as applied in studies of imidazolinone derivatives .

Q. What experimental designs are suitable for elucidating the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on gold sensor chips (e.g., TFGA arrays) to measure binding kinetics with proteins like IL-6 or MMP3, referencing aptamer-based detection systems .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions, using nanobodies or recombinant proteins as targets .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental UV-Vis spectra for validation .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous and organic media to rationalize solubility trends observed in synthesis .

Q. What strategies address challenges in scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodology :

  • Process Simulation : Use chemical engineering software (e.g., Aspen Plus) to model heat/mass transfer in continuous-flow reactors, optimizing residence time and mixing efficiency .
  • Quality-by-Design (QbD) : Implement risk assessment matrices to prioritize critical process parameters (CPPs) such as reagent purity and temperature gradients .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Methoxypropyl)amino]isonicotinic acid
Reactant of Route 2
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2-[(3-Methoxypropyl)amino]isonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.